Benzyl Alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array, C6H5CH2OH | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | benzyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-46-9 | |
| Record name | Benzenemethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5020152 | |
| Record name | Benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZYL ALCOHOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Benzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BENZYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/36 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |
| Record name | BENZYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzyl alcohol | |
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Color/Form |
Water-white liquid | |
CAS No. |
100-51-6 | |
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Melting Point |
4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |
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Mechanistic Investigations of Benzyl Alcohol Reactions
Oxidation Reaction Mechanisms
The oxidation of benzyl (B1604629) alcohol can proceed through several mechanistic pathways, largely dependent on the catalyst and reaction conditions employed. These pathways often involve the activation of the alcohol's C-H and O-H bonds, facilitated by the catalyst surface and the presence of an oxidizing agent.
Electrocatalytic and photoelectrocatalytic methods offer green and sustainable alternatives for benzyl alcohol oxidation, utilizing electrical energy or light to drive the reaction. rsc.org These processes rely on the intricate interactions between this compound, the catalyst surface, and the electrolyte.
The efficiency and selectivity of electrocatalytic this compound oxidation are critically dependent on the surface chemistry of the catalyst and the adsorption mechanism of the this compound molecule. The orientation of this compound on the catalyst surface can dictate the reaction pathway. For instance, on a clean Pd(111) surface, this compound tends to lie flat, with the aromatic ring interacting strongly with the metal. researchgate.net This orientation can lead to the formation of benzaldehyde (B42025), which can further decompose to benzene and carbon monoxide. researchgate.net
The presence of surface oxygen plays a multifarious role, acting as a Brønsted base to abstract the hydroxyl proton of this compound and as a nucleophile to oxidize aldehydes to carboxylates. researchgate.net The adsorption energy of this compound is a key parameter, with studies on β-NiOOH surfaces indicating that the strongest adsorption occurs at oxygen vacancies. However, this adsorption is in competition with hydroxide ions from the electrolyte. researchgate.net
The nature of the support material also influences the surface chemistry. For example, in situ ATR-IR studies of Pd/Al2O3 catalysts have revealed a complex reaction network at the solid-liquid interface, including the dehydrogenation of this compound to benzaldehyde and the formation of benzoic acid. Benzoic acid can adsorb strongly and irreversibly onto the basic sites of the alumina support. acs.org
Two primary mechanisms have been proposed for the electrocatalytic oxidation of this compound on transition metal oxyhydroxide surfaces: the redox mechanism and the vacancy-driven mechanism. researchgate.netacs.org A key distinction between these two pathways lies in the initial deprotonation step of the adsorbed this compound. researchgate.netmdpi.com
In the redox mechanism , the initial proton is removed from the methylene (-CH2) group of this compound. researchgate.netmdpi.com This mechanism is prominent in alcohol oxidations, and computational studies on NiOOH surfaces show that the conversion of a Ni2+ surface to an active Ni3+ state via hydroxyl deprotonation makes the subsequent oxidation of this compound thermodynamically favorable. acs.org
Conversely, the vacancy-driven mechanism involves the initial deprotonation from the hydroxyl (-OH) group when the this compound molecule adsorbs onto an oxygen vacancy on the catalyst surface. researchgate.netmdpi.com While both mechanisms are considered, density functional theory (DFT) studies on Ni3+ surfaces suggest that the redox mechanism is likely more prevalent during catalysis. acs.org The vacancy-driven mechanism on NiOOH is analogous to the proposed mechanism for Au-catalyzed oxidation in terms of the initial deprotonation step. researchgate.net
| Mechanism | Initial Deprotonation Site | Key Catalyst Feature |
|---|---|---|
| Redox Mechanism | -CH2 group | Active metal redox state (e.g., Ni3+) |
| Vacancy-Driven Mechanism | -OH group | Surface oxygen vacancies |
Beyond electrocatalysis, various heterogeneous catalytic systems are employed for this compound oxidation, each with distinct mechanistic pathways.
The catalytic activity and selectivity in this compound oxidation are highly dependent on the specific metal catalyst and its active state.
The Fe3+/Fe2+ cycle is central to the mechanism of this compound oxidation by metal nitrates, such as ferric nitrate. cardiff.ac.uksemanticscholar.org In this system, the cyclic transformation between Fe3+ and Fe2+ provides the catalytic action. cardiff.ac.uk Under anaerobic conditions, the nitrate ion acts as an oxidant, providing nitrous acid (HNO2). cardiff.ac.uk
Copper nanoparticles (Cu NPs) have emerged as an abundant and cost-effective catalyst for the aerobic oxidation of this compound. acs.org Non-aggregating Cu NPs supported within the pores of zeolites have demonstrated high catalytic activity, with the yield of benzaldehyde being proportional to the amount of copper loading. acs.org The catalytic reaction is believed to be facilitated by the large surface area of the non-aggregating nanoparticles. chemrxiv.org DFT studies on Au-Cu nanoclusters suggest that on copper-rich clusters, the adsorption of O2 is more favorable due to effective charge transfer. acs.org
Palladium-zinc (Pd-Zn) alloys have shown improved selectivity towards benzaldehyde compared to monometallic palladium catalysts. nih.gov The addition of zinc to palladium helps to suppress acidic centers on the catalyst surface that can promote undesired side reactions, such as the formation of toluene (B28343). nih.gov Computational studies on Pd-Zn surfaces aid in understanding the adsorption energies of reactants and products, which correlates with the observed catalytic activity and selectivity. nih.gov
| Catalyst System | Key Mechanistic Feature | Primary Product | Reference |
|---|---|---|---|
| Fe(NO3)3 | Fe3+/Fe2+ redox cycle | Benzaldehyde | cardiff.ac.uksemanticscholar.org |
| Cu Nanoparticles | Enhanced O2 adsorption and activation | Benzaldehyde | acs.orgacs.org |
| Pd-Zn Alloys | Suppression of acidic sites | Benzaldehyde | nih.gov |
Reaction conditions and the presence of co-reactants significantly influence the mechanistic pathways and product distribution in this compound oxidation.
The presence or absence of molecular oxygen (O2) delineates aerobic and anaerobic oxidation pathways. In aerobic oxidation over noble metal catalysts like gold and palladium, the reaction is often initiated by the activation of O2 on the metal surface, forming peroxide-like species that facilitate hydrogen abstraction from the alcohol. cardiff.ac.uk In the case of ferric nitrate-catalyzed oxidation, O2 can be beneficial by eliminating unwanted nitric oxide (NO) and reinforcing the Fe2+/Fe3+ cycle, leading to a green cyclic oxidation process. researchgate.net However, O2 does not directly oxidize this compound in this system. researchgate.net
Conducting the reaction under an inert nitrogen (N2) atmosphere allows for the study of anaerobic pathways. For instance, with ferric nitrate as the oxidant, high conversion rates and selectivity to benzaldehyde can be achieved under N2. researchgate.netcardiff.ac.uk In this scenario, the nitrate ion is the primary oxidant. cardiff.ac.uk Aerobic conditions (in the presence of O2) can sometimes lead to different product selectivities compared to anaerobic conditions. semanticscholar.org
The use of supercritical carbon dioxide (CO2) as a reaction medium can also impact the reaction mechanism. In the palladium-catalyzed oxidation of this compound, increasing the pressure of supercritical CO2 can lead to a transition from a biphasic to a monophasic reaction mixture. researchgate.net In this single phase, both oxygen and this compound are dissolved, reducing mass transport limitations and significantly increasing the reaction rate. researchgate.net Furthermore, in the photocatalytic reduction of CO2 using a Cu2O/Cu nanocomposite, this compound can act as a sacrificial agent, leading to the formation of benzyl acetate through the coupling of CO2 reduction and this compound oxidation. rsc.org
Radical-Initiated Oxidation Mechanisms (e.g., Hydroxyl Radical, Supramolecular Activation)
The oxidation of this compound can be initiated by radical species, with the hydroxyl radical (•OH) being a significant initiator, particularly in atmospheric and aqueous environments. Theoretical studies have shown that the reaction of this compound with •OH radicals proceeds through two main pathways: H-abstraction from the methylene (-CH2-) group and •OH addition to the aromatic ring. nih.govresearchgate.net The H-abstraction pathway accounts for approximately 25% of the reaction, while addition to the aromatic ring is the dominant route, with about 60% occurring at the ipso-position and 15% at the ortho-position. nih.govresearchgate.net
In aqueous environments under ultrasonic irradiation, hydroxyl radicals are generated and can subsequently oxidize this compound. chemrxiv.org The rate of •OH formation is a key factor in initiating the oxidation pathways. chemrxiv.org
A novel approach to control the reactivity of radical intermediates involves supramolecular activation. The use of cucurbit chinesechemsoc.orguril as a host molecule can stabilize key radical intermediates, such as ketyl and benzoyl radicals, formed during the photo-induced oxidation of this compound. rsc.org This stabilization by host-guest interactions significantly improves the selectivity of the oxidation towards benzaldehyde by minimizing side reactions and preventing the formation of carboxylic acid products. rsc.org Another supramolecular catalytic system combines the nanocavity of cucurbit copernicus.orguril with a viologen derivative to activate this compound into reactive ketyl radicals through a host-promoted photoinduced electron transfer (PET) process, leading to high yields of benzaldehyde. chinesechemsoc.org
Formation Pathways of Intermediate and Final Oxidation Products
The oxidation of this compound yields a variety of intermediate and final products, the distribution of which is highly dependent on the reaction conditions and the specific oxidation mechanism.
In radical-initiated oxidations, the initial products are often benzaldehyde and hydroxythis compound (HBA). copernicus.orgcopernicus.org The H-abstraction pathway directly leads to the formation of benzaldehyde. researchgate.netcopernicus.org The addition of the hydroxyl radical to the aromatic ring results in the formation of HBA isomers. researchgate.netcopernicus.org
These primary products can undergo further oxidation. Benzaldehyde can be further oxidized to benzoic acid. researchgate.netnih.gov HBA can be oxidized to form products such as catechol and dihydroxythis compound. copernicus.org Subsequent OH addition to the aromatic ring of both benzaldehyde and HBA leads to a variety of highly oxygenated gas-phase products, including dihydroxybenzoic acid. copernicus.org
Under certain conditions, ring-opening products can also be formed. For instance, the BA-OH adducts can react with O2 via bicyclic radical intermediates to form compounds like 3-hydroxy-2-oxopropanal and butenedial. nih.govresearchgate.net In the absence of NOx, these bicyclic peroxy radicals can undergo intramolecular H-migration, leading to products containing multiple functional groups (OH, OOH, CH2OH/CHO) which can contribute to the formation of secondary organic aerosols (SOA). nih.gov
The selective oxidation of this compound to benzaldehyde is a significant industrial process. Various catalytic systems have been developed to achieve high selectivity. For example, palladium-based bimetallic catalysts can facilitate the in situ synthesis of H2O2 and other reactive oxygen species (ROS) to selectively oxidize this compound to benzaldehyde with high yields. acs.org Similarly, gold and gold-palladium nanoclusters have been studied for the aerobic oxidation of this compound to benzaldehyde, with density functional theory (DFT) calculations suggesting that the reaction proceeds via deprotonation of the O-H bond followed by C-Hβ bond dissociation to produce benzaldehyde and water or hydrogen peroxide. mdpi.com
The table below summarizes the branching ratios of the major primary oxidation products from the OH-initiated reaction of this compound under varying nitric oxide (NO) concentrations.
| Product | Branching Ratio at High [NO] | Branching Ratio at Low [NO] |
|---|---|---|
| Hydroxythis compound (HBA) | ~45-47% | ~69% |
| Benzaldehyde | ~19% (unaffected by [NO]) |
Nucleophilic Substitution Mechanisms (SN1/SN2) Involving this compound
The hydroxyl group of this compound can be replaced by other nucleophiles through nucleophilic substitution reactions, which can proceed via either an SN1 or SN2 mechanism. patsnap.com The choice of mechanism is influenced by factors such as the stability of the carbocation intermediate, the nature of the solvent, and the strength of the nucleophile.
The benzylic position is capable of stabilizing a positive charge through resonance, making the formation of a benzyl carbocation relatively favorable. This stability promotes the SN1 pathway. libretexts.orgreddit.com For instance, the reaction of this compound with hydrochloric acid to form benzyl chloride proceeds through an SN1 mechanism. patsnap.com In this reaction, the hydroxyl group is first protonated to form a good leaving group (water). libretexts.org The departure of water results in the formation of a planar benzyl carbocation, which is then attacked by the chloride ion from either side, leading to racemization if the starting material is chiral. libretexts.orgorganic-chemistry.org Polar protic solvents, like water, can stabilize the carbocation intermediate, further favoring the SN1 mechanism. reddit.com
Primary benzylic halides, which can be formed from this compound, typically react via an SN2 pathway. ucalgary.ca In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a concerted step, leading to an inversion of stereochemistry. organic-chemistry.orgulethbridge.ca Polar aprotic solvents tend to favor the SN2 mechanism. reddit.com
Esterification Reaction Mechanisms of this compound
This compound undergoes esterification with carboxylic acids to form esters, a reaction that is typically catalyzed by an acid, such as sulfuric acid. patsnap.com The mechanism of acid-catalyzed esterification involves several key steps.
Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. researchgate.netbyjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (this compound) then acts as a nucleophile and attacks the protonated carbonyl carbon. researchgate.netvedantu.com This is followed by a proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate. byjus.com The protonated hydroxyl group then leaves as a water molecule, and a subsequent deprotonation of the remaining hydroxyl group regenerates the acid catalyst and yields the final ester product. researchgate.netbyjus.com For example, the reaction of this compound with acetic acid produces benzyl acetate. patsnap.com
Carbonylation Reaction Mechanisms with this compound Substrates
The carbonylation of this compound to produce phenylacetic acid can be achieved using palladium complexes as catalysts in the presence of a promoter like hydrogen iodide. The proposed mechanism for this reaction involves several steps. oup.com
First, this compound reacts with hydrogen iodide in situ to form benzyl iodide. oup.com This is followed by the oxidative addition of benzyl iodide to a palladium(0) species, forming a benzylpalladium iodide complex. oup.com Carbon monoxide then inserts into the palladium-benzyl bond to generate a (phenylacetyl)palladium iodide species. oup.com The final steps involve the reductive elimination of phenylacetyl iodide and its subsequent hydrolysis to yield phenylacetic acid. oup.com
Etherification Reaction Mechanisms
Cross-Etherification Reactions Involving this compound
Cross-etherification reactions involving this compound and another alcohol can be used to synthesize unsymmetrical ethers. These reactions can be catalyzed by various reagents. For example, iron(III) chloride can catalyze the symmetrical etherification of benzyl alcohols. acs.org For the synthesis of unsymmetrical ethers, an iron(II) complex with a pyridine bis-thiazoline ligand has been shown to be effective. acs.org
The mechanism of these reactions can vary. In some cases, an ionic mechanism is proposed where the iron(III) acts as a Lewis acid. acs.orgnih.gov Another approach utilizes an alkoxyhydrosilane as a mediator for the cross-etherification between a secondary this compound and an aliphatic alcohol. researchgate.net Mechanistic studies suggest that this reaction proceeds through the formation of a carbocation derived from the this compound. researchgate.net
A chemoselective method for the etherification of benzyl alcohols in the presence of aliphatic or phenolic hydroxyl groups uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.org This reaction is believed to proceed via a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org
Oligomerization to Dibenzyl Ethers
The self-condensation of this compound to form dibenzyl ether is a notable reaction that can occur under various catalytic conditions. The mechanism of this oligomerization is often dependent on the catalyst and reaction environment.
A primary pathway for this transformation is the acid-catalyzed dehydration of this compound. In this mechanism, a proton from an acid catalyst protonates the hydroxyl group of a this compound molecule, forming a good leaving group (water). A second molecule of this compound then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form dibenzyl ether and regenerate the acidic proton. This process is particularly relevant when using solid acid catalysts, such as sulfonated silica gel or graphene oxide, which have been shown to effectively catalyze the dehydration of this compound to dibenzyl ether. google.comunesp.br The reaction is driven by the formation of the stable water molecule and the regeneration of the catalyst.
Another mechanistic route involves a base-catalyzed pathway. For instance, in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst, this compound can be deprotonated to form a sodium benzylate intermediate. acs.org This highly nucleophilic alkoxide can then react with another molecule, such as benzyl chloride (which can be formed in situ or be present as a reactant), in a Williamson ether synthesis-type reaction to yield dibenzyl ether. acs.org In some systems, the deprotonation of this compound is a key step in the formation of the ether. acs.orgacs.org
Furthermore, the formation of dibenzyl ether can also proceed through radical intermediates under specific conditions. For example, it has been proposed that a radical anion of this compound can be a key intermediate in certain condensation reactions. rsc.org
The table below summarizes different catalytic systems and their proposed mechanisms for the formation of dibenzyl ether from this compound.
| Catalyst System | Proposed Mechanism | Key Intermediates |
| Graphene Oxide google.com | Acid-catalyzed dehydration | Protonated this compound |
| Sulfonated Silica Gel (SiO2–SO3H) unesp.br | Acid-catalyzed dehydration | Protonated this compound |
| Sodium Hydroxide / Phase-Transfer Catalyst acs.orgacs.org | Base-catalyzed nucleophilic substitution | Sodium benzylate |
| Potassium tert-butoxide rsc.org | Radical pathway | This compound radical anion |
Polymerization and Oligomerization Mechanisms
This compound is a versatile molecule in the field of polymer chemistry, capable of acting in various roles during polymerization processes. Its function is highly dependent on the type of polymerization and the specific monomers and catalysts involved.
Role of this compound in Chain-Growth Polymerization
In chain-growth polymerization, this compound can act as both an initiator and a chain-terminating agent, thereby influencing the initiation, propagation, and termination steps of the polymerization process.
As an Initiator:
This compound can initiate the polymerization of certain monomers. This is particularly prevalent in ring-opening polymerization, which can proceed via a chain-growth mechanism. For example, in the presence of a suitable catalyst, the hydroxyl group of this compound can nucleophilically attack a cyclic monomer, such as a lactone or an epoxide, leading to the opening of the ring and the beginning of a polymer chain. The benzyl group is thus incorporated as the initiating end-group of the resulting polymer.
As a Chain-Terminating Agent:
This compound can also function as a chain-terminating agent, which helps in controlling the molecular weight of the polymer. patsnap.com In certain polymerization reactions, a growing polymer chain can react with this compound. This reaction terminates the growth of that specific chain and often involves the transfer of a proton from the this compound to the active center of the polymer chain. This action is crucial for tailoring the physical properties of the resulting polymeric materials for specific applications. patsnap.com
Ring-Opening Polymerization Mechanisms
This compound is a frequently employed initiator in ring-opening polymerization (ROP) due to its nucleophilic hydroxyl group. It can participate in several ROP mechanisms, including the activated monomer, activated chain-end, and chain transfer mechanisms.
Activated Monomer Mechanism:
In the activated monomer (AM) mechanism, the catalyst first activates the monomer, making it more electrophilic. This compound then acts as a nucleophile, attacking the activated monomer to initiate polymerization. This process generates a new hydroxyl-terminated chain, which can then attack another activated monomer. This mechanism is common in the cationic ROP of cyclic ethers and esters.
Activated Chain-End Mechanism:
In the activated chain-end (ACE) mechanism, the hydroxyl group of this compound is deprotonated by a basic or organometallic catalyst to form a more nucleophilic alkoxide. This benzyloxide species then attacks a monomer, initiating the polymerization. The growing polymer chain retains an activated anionic or nucleophilic chain end that continues to propagate by attacking subsequent monomer molecules. This mechanism is characteristic of the anionic ROP of cyclic esters like caprolactone and lactide.
Chain Transfer:
This compound can also act as a chain transfer agent in ROP. In this role, a growing polymer chain reacts with this compound, terminating the growth of the original chain and creating a new active species from the this compound that can initiate a new polymer chain. This process is a form of "living" or controlled polymerization and is a valuable tool for regulating the molecular weight and dispersity of the resulting polymers.
The following table summarizes the roles of this compound in different ring-opening polymerization mechanisms.
| ROP Mechanism | Role of this compound | Description |
| Activated Monomer (AM) | Initiator (Nucleophile) | Attacks a catalyst-activated monomer to start chain growth. |
| Activated Chain-End (ACE) | Initiator (Pro-nucleophile) | Is activated by a catalyst to form a nucleophilic species that initiates polymerization. |
| Chain Transfer | Chain Transfer Agent | Terminates a growing polymer chain and initiates a new one, controlling molecular weight. |
Computational Chemistry and Theoretical Studies on Benzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the benzyl (B1604629) alcohol molecule and its interactions.
Density Functional Theory (DFT) has been widely applied to study various aspects of benzyl alcohol's chemistry. It has been used to investigate the oxidative dehydrogenation of this compound to benzaldehyde (B42025) on manganese oxide (MnOx) clusters, providing structural and energetic data for reagents, intermediates, transition states, and products nih.gov. DFT calculations have also been employed to study the gas-phase reaction mechanisms of this compound with the nitrate radical (NO3), revealing that hydrogen abstraction from the methyl group is energetically favorable researchgate.net.
Furthermore, DFT at the M05-2X/6-311++G** level of theory, combined with the Polarizable Continuum Model (PCM), has been used to calculate the excess partial molar volumes and enthalpies at infinite dilution for binary mixtures of this compound with various alkanols, showing reasonable agreement with experimental data acs.orgacs.org. The reaction mechanism of the aerobic oxidation of this compound to benzaldehyde catalyzed by gold (Au) and gold-palladium (Au-Pd) clusters has also been investigated using DFT, elucidating the roles of the different metal centers in the catalytic process mdpi.com. Additionally, DFT has been used to study the adsorption energies of this compound and its oxidation products on Pd-Zn alloy surfaces to understand the reaction mechanism and the influence of catalyst composition on activity researchgate.netnih.gov.
| DFT Application Area | Key Findings | Computational Method |
| Oxidation on MnOx clusters | Provided structural and energetic data for the reaction pathway. | M06-L exchange-correlation functional |
| Reaction with NO3 radical | H-abstraction from the methyl group is the most favorable pathway. | M06-2X/6-311+G(d,p) and MPW1K/6-311+G(d,p) |
| Thermodynamic properties of mixtures | Calculated excess partial molar volumes and enthalpies in agreement with experiments. | M05-2X/6-311++G** with PCM |
| Aerobic oxidation on Au and Au-Pd clusters | Elucidated the roles of Au and Pd in the reaction mechanism. | Not specified in abstract |
| Adsorption on Pd-Zn surfaces | Correlated catalyst composition with activity based on adsorption energies. | Not specified in abstract |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the conformational landscape of this compound. The potential energy surface of this compound has been explored at the RHF/6-31G* and MP2(full)/6-31G* levels of theory missouri.edu. These calculations have successfully located the exo and endo minimum energy structures and the transition state structures for their enantiomerization and diastereomerization. The computed relative free enthalpy from these studies is in excellent agreement with experimental NMR data missouri.edu.
| Ab Initio Method | System Studied | Key Findings |
| RHF/6-31G* and MP2(full)/6-31G* | This compound molecule | Located minimum energy conformers (exo and endo) and transition states for their interconversion. Computed relative free enthalpy agrees well with NMR data. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been utilized to study the behavior of this compound in condensed phases. Simulations of this compound embedded in a lipid membrane have been performed to investigate its effects as an anesthetic um.es. These studies revealed no significant structural changes in the hydrocarbon region of the membrane, although a slight increase in disorder was observed um.es. The simulations also showed clear anisotropy in the rotational and translational diffusion of this compound molecules within the membrane um.es.
In another study, MD simulations were used to investigate the orientation and dynamics of this compound in nematic lyotropic liquid crystals nih.govacs.org. The simulations supported the existence of a hydrogen bond between the hydroxyl proton of this compound and the solvent, which influences the average orientation of the aromatic ring nih.govacs.org.
| Simulation System | Key Observations |
| This compound in a lipid membrane | No major structural changes to the membrane; slight increase in disorder. Anisotropic diffusion of this compound. |
| This compound in nematic lyotropic liquid crystals | Hydrogen bonding with the solvent affects the orientation of the aromatic ring. |
Protonation Studies and Proton Affinity Calculations
The protonation of this compound has been investigated using various computational methods to determine the most likely site of proton attachment and to calculate the proton affinity (PA). A study employing several methods, including B3LYP/6-311++G, G4, and HF/6-311++G , calculated the proton affinities for six possible protonation sites on the this compound molecule researchgate.net. The results indicated that protonation on the carbon atoms of the benzene ring can be competitive with protonation on the oxygen atom. The B3LYP/6-311++G** method provided a proton affinity value for protonation at the C6 position (187.2 kcal mol⁻¹) that was in close agreement with the experimental value (186 kcal mol⁻¹) researchgate.net.
| Protonation Site | Calculated Proton Affinity (B3LYP/6-311++G ) (kcal mol⁻¹) ** |
| Oxygen | 188.7 |
| C2 | 185.0 |
| C4 | 184.6 |
| C5 | 184.6 |
| C6 | 187.2 |
| C7 (methylene) | 185.7 |
Note: The numbering of the carbon atoms may vary between different studies.
Chirality Synchronization and Aggregation Behavior Studies
The aggregation of the transiently chiral this compound molecule has been a subject of computational and experimental investigation. Studies combining linear infrared and Raman spectroscopy with computational analysis have clarified the conformational preferences in the dimer of this compound rsc.orgrsc.org. These studies have shown that the lowest energy dimer is homochiral and features a cooperative OH···OH···π-bonded structure rsc.org. The heterochiral counterpart is slightly higher in energy. A metastable heterochiral OH···π/OH···π structure has also been identified and is trapped behind a significant energy barrier rsc.orgrsc.org. These findings provide sensitive benchmarks for assessing the accuracy of different density functionals in describing non-covalent interactions and chirality synchronization rsc.orgrsc.org.
Reaction Pathway and Transition State Analysis
Computational studies have been crucial in mapping out the reaction pathways and identifying transition states for various reactions involving this compound. For the aerobic oxidation of this compound on palladium (Pd) clusters supported on ceria (CeO2), the reaction profile, including the energies of intermediates and transition states, has been calculated researchgate.net. These calculations have revealed differences in the reaction pathways on single-atom Pd catalysts versus larger Pd clusters researchgate.net.
In the context of the aerobic oxidation of this compound catalyzed by Au and Au-Pd clusters, DFT calculations have been used to examine two consecutive reaction mechanisms mdpi.com. The energy profiles of these pathways, including the structures of intermediates and transition states, have been determined, showing that the reaction preferentially proceeds through a mechanism involving dissociated oxygen atoms on the metal clusters mdpi.com.
Investigation of Electronic Properties and Molecular Orbitals
Modern computational methods offer a powerful avenue for exploring the electronic structure of molecules like this compound. By solving approximations of the Schrödinger equation, these techniques can map out molecular orbitals and predict charge distribution, which in turn govern the molecule's reactivity and intermolecular interactions. Methodologies such as DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly used to obtain accurate theoretical data on geometric and electronic properties niscpr.res.inwu.ac.th.
Frontier Molecular Orbitals: HOMO and LUMO
Central to the understanding of chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature scielo.org.mx.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability scielo.org.mx. For molecules within the this compound family, such as 3-aminothis compound, DFT calculations have been used to determine these energy values and predict their chemical behavior wu.ac.th. The analysis of these orbitals helps to explain the charge transfer interactions that can occur within the molecule, which are responsible for its bioactivity niscpr.res.in.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / η | Polarizability |
| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |
| Chemical Potential | μ | -(I + A) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule, providing a guide to its reactivity with charged reactants uni-muenchen.de. The MEP map is color-coded to identify different regions of electrostatic potential.
Typically, regions of negative potential, rich in electrons, are colored red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential, which are electron-poor, are colored blue and represent likely sites for nucleophilic attack researchgate.net. Green and yellow areas denote regions of neutral or near-zero potential. For this compound and its derivatives, the MEP map generally shows a negative potential (red) around the electronegative oxygen atom of the hydroxyl group, highlighting it as a center for electrophilic interaction. The hydrogen atoms, particularly the hydroxyl hydrogen, typically exhibit a positive potential (blue), marking them as sites for nucleophilic interaction scielo.org.mxresearchgate.net.
Mulliken Population Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges on the individual atoms within a molecule niscpr.res.in. This analysis provides a quantitative picture of the charge distribution and is instrumental in understanding a molecule's electronic structure, dipole moment, and polarizability.
In the context of this compound, Mulliken charge calculations would typically reveal a significant negative charge on the highly electronegative oxygen atom. The carbon atom attached to the hydroxyl group (the benzylic carbon) and the hydrogen atoms generally exhibit positive charges. The carbon atoms within the benzene ring show a mixed distribution of small positive and negative charges, reflecting the complex electron delocalization within the aromatic system. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation niscpr.res.inuni-muenchen.de.
| Atom | Typical Calculated Charge (e) |
|---|---|
| Oxygen (O) | Negative |
| Hydroxyl Hydrogen (H) | Positive |
| Benzylic Carbon (Cα) | Slightly Positive |
| Benzylic Hydrogens (H) | Positive |
| Aromatic Carbons (C) | Variable (Slightly Positive/Negative) |
| Aromatic Hydrogens (H) | Positive |
Note: This table represents the expected charge distribution based on the principles of Mulliken analysis and findings for related molecules. Specific, citable numerical values for each atom in unsubstituted this compound were not available in the surveyed literature.
Derivatization and Functionalization in Organic Synthesis
Synthesis of Benzyl (B1604629) Alcohol Derivatives and Analogues
The chemical reactivity of both the hydroxyl group and the benzylic position of benzyl alcohol allows for a diverse range of transformations, leading to the synthesis of a vast number of derivatives and analogues. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties, thereby expanding its applications in various fields, including pharmaceuticals and materials science.
Introduction of Functional Groups and Structural Modifications
The introduction of new functional groups and structural alterations to the this compound framework can be achieved through a variety of synthetic methodologies. These modifications can target the aromatic ring, the benzylic carbon, or the hydroxyl group, providing access to a rich library of compounds.
The hydroxyl group of this compound can be readily converted into other functional groups. For instance, it can react with carboxylic acids or their derivatives to form esters, which are valuable in the fragrance and flavor industries and also serve as important intermediates in organic synthesis. wikipedia.orgbyjus.com The reaction with acrylonitrile to yield N-benzylacrylamide is an example of a Ritter reaction, showcasing the versatility of the hydroxyl group. wikipedia.orgbyjus.com
Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for the introduction of various substituents such as nitro groups, halogens, and alkyl groups. The directing effect of the hydroxymethyl group influences the position of substitution. For example, bromination of benzaldehyde (B42025) followed by reduction yields brominated this compound derivatives. askthenerd.com
Functionalization at the benzylic C-H bond is another powerful strategy for creating this compound derivatives. acs.org Recent advancements have enabled the selective oxidation of benzylic C-H bonds to introduce new functionalities, such as esters, without over-oxidation to the corresponding aldehyde or carboxylic acid. organic-chemistry.org For instance, a copper-catalyzed benzylic C-H esterification has been developed for this purpose. organic-chemistry.org
The following table provides examples of reactions for the synthesis of this compound derivatives:
| Derivative Type | Reaction | Reagents and Conditions | Reference |
| Benzyl Esters | Esterification | Carboxylic Acid, Acid Catalyst | wikipedia.orgbyjus.com |
| N-Benzylacrylamide | Ritter Reaction | Acrylonitrile | wikipedia.orgbyjus.com |
| Halogenated Benzyl Alcohols | Electrophilic Aromatic Substitution | Br₂, FeCl₃ (on benzaldehyde) then reduction | askthenerd.com |
| Benzylic Esters | C-H Esterification | Carboxylic Acid, di-tert-butyl peroxide, Iron(III) catalyst | organic-chemistry.org |
| Substituted Benzyl Alcohols | Suzuki-Miyaura Coupling | Aryl halides, Potassium acetoxymethyltrifluoroborate | organic-chemistry.org |
This compound as a Versatile Building Block in Complex Molecular Synthesis
This compound and its derivatives are fundamental building blocks in the construction of more complex molecules, including natural products and pharmaceuticals. amanote.com Its structural simplicity, coupled with the reactivity of its functional groups, makes it an ideal starting material or intermediate in multi-step synthetic sequences.
One of the key applications of this compound as a building block is in the synthesis of compounds containing a benzyl moiety. This can be achieved through various carbon-carbon bond-forming reactions. For instance, this compound can be converted to a benzyl halide, which then acts as an electrophile in reactions with nucleophiles to introduce the benzyl group. chem-station.com
Moreover, this compound can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. researchgate.net This approach is highly efficient and atom-economical. For example, a palladium-catalyzed multicomponent reaction involving isatoic anhydrides, alkylamines, and benzylic alcohols has been developed for the synthesis of quinazolinones. researchgate.net In this process, the this compound is first dehydrogenated in situ to the corresponding aldehyde, which then participates in the subsequent cyclocondensation reactions. researchgate.netresearchgate.net
The stereoselective synthesis of benzylic alcohol derivatives is another area of significant research. A palladium/copper co-catalyzed asymmetric benzylic substitution reaction has been developed to construct two stereocenters concurrently, leading to various benzylic alcohol derivatives with high diastereo- and enantioselectivities. nih.gov
Role as a Protecting Group in Organic Synthesis
One of the most widespread and critical applications of the benzyl group, derived from this compound, is as a protecting group for various functional groups, particularly hydroxyl and carboxylic acid groups. wikipedia.org A protecting group temporarily masks a reactive functional group in a molecule to prevent it from interfering with reactions occurring at other sites. libretexts.org The benzyl group is favored for this role due to its stability under a wide range of reaction conditions, including acidic and basic environments, and the relative ease of its removal under specific, mild conditions. chem-station.com
The most common way to introduce a benzyl protecting group onto an alcohol is through the Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) and then reacted with a benzyl halide (benzyl chloride or benzyl bromide). chem-station.comorganic-chemistry.orghighfine.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic conditions. organic-chemistry.org
The removal of the benzyl protecting group, or deprotection, is typically achieved through catalytic hydrogenolysis. chem-station.comlibretexts.orghighfine.com This reaction involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. jk-sci.com This method is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as the byproduct. organic-chemistry.org
Alternative methods for benzyl group cleavage are also available, which is crucial for molecules containing other functional groups that are sensitive to hydrogenolysis, such as alkenes or alkynes. These methods include the use of strong acids, although this is limited to acid-stable substrates, and oxidative cleavage. organic-chemistry.org Certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved under milder oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). wikipedia.orgorganic-chemistry.orghighfine.com
The following table summarizes the common methods for the protection of alcohols as benzyl ethers and their subsequent deprotection:
| Process | Method | Typical Reagents and Conditions | Reference |
| Protection | Williamson Ether Synthesis | NaH, Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl), DMF or THF | chem-station.comorganic-chemistry.orghighfine.com |
| Acid-Catalyzed | Benzyl trichloroacetimidate, Acid catalyst | organic-chemistry.org | |
| Deprotection | Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, MeOH, THF) | chem-station.comlibretexts.orghighfine.comjk-sci.com |
| Oxidative Cleavage (for PMB ethers) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | wikipedia.orgorganic-chemistry.orghighfine.com | |
| Reductive Cleavage | Na, liquid NH₃ (Birch reduction) | uwindsor.ca | |
| Lewis Acid-Mediated | BCl₃·SMe₂ | organic-chemistry.org |
The strategic use of the benzyl protecting group has been instrumental in the successful total synthesis of numerous complex natural products and other target molecules. Its reliability and versatility make it an indispensable tool in the arsenal of the synthetic organic chemist.
Applications in Advanced Material Science and Catalysis
Role in Polymer Science and Engineering
In the field of polymer science, benzyl (B1604629) alcohol plays a crucial role in tailoring the properties of polymeric materials through precise control over their molecular architecture and in the synthesis of a range of important polymers.
Benzyl alcohol is instrumental in controlling the molecular weight and structure of polymers, primarily by acting as a chain transfer agent or an initiator in polymerization reactions. In processes like the ring-opening polymerization of lactides, this compound can initiate the polymerization, leading to the formation of polymer chains with a benzyl ester end-group. The ratio of monomer to this compound can be adjusted to control the degree of polymerization and, consequently, the molecular weight of the resulting polymer. iaamonline.orgnih.gov
This compound is a key component in the synthesis of several commercially important polymeric materials.
Polyesters: this compound is utilized in the synthesis of various polyesters. For instance, in the production of poly(ethylene terephthalate) (PET), it can be used in the alcoholysis of waste PET to produce precursors for new polymer synthesis. nih.gov It also finds application in the synthesis of specialty polyesters where it can be incorporated to modify the polymer's properties. In the synthesis of polylactide (PLA), a biodegradable polyester, this compound acts as an initiator in the ring-opening polymerization of lactide monomers, enabling control over the polymer's molecular weight. nih.gov The initiation process involves the nucleophilic attack of the hydroxyl group of this compound on the lactide monomer.
Epoxies: In epoxy resin formulations, this compound serves multiple functions. It acts as a reactive diluent to reduce the viscosity of the resin, improving its processability and handling. Its low volatility and high boiling point are advantageous in this context. Furthermore, this compound can accelerate the curing process of epoxy resins with amine hardeners by promoting the reaction between the epoxy groups and the amine curing agents. This leads to a more efficient and controlled curing process, impacting the final properties of the thermoset material.
Polybenzyl Ethers: Polybenzyl ethers are polymers synthesized directly from this compound through acid-catalyzed polycondensation or dehydration reactions. In this process, molecules of this compound react with each other to form ether linkages, with the elimination of water. The polymerization can be carried out in the gas phase over an acidic catalyst, such as a Y zeolite, to produce polybenzyl polymers. u-szeged.hu These polymers are noted for their thermal stability.
Polylactide (PLA): As mentioned earlier, this compound is a widely used initiator for the ring-opening polymerization of lactide to produce PLA. The use of this compound allows for the synthesis of PLA with controlled molecular weights and end-group functionality. The polymerization is typically catalyzed by organometallic compounds, and the resulting polymer chains contain a benzyl ester end group from the initiator.
Table 1: Role of this compound in the Synthesis of Specific Polymers
| Polymer | Role of this compound | Key Process |
| Polyesters (e.g., PET) | Reactant in depolymerization/synthesis | Alcoholysis, Esterification |
| Epoxy Resins | Reactive diluent, Curing accelerator | Formulation, Curing |
| Polybenzyl Ethers | Monomer | Acid-catalyzed polycondensation |
| Polylactide (PLA) | Initiator | Ring-opening polymerization |
Integration in Nanomaterial Synthesis and Modification
This compound's unique properties as a solvent and a ligand make it a valuable component in the synthesis and modification of nanomaterials, influencing their formation, stability, and surface characteristics.
This compound serves as a non-aqueous solvent in the solvothermal synthesis of various nanocomposites. Its high boiling point allows for reactions to be carried out at elevated temperatures, facilitating the formation of crystalline nanostructures.
HRG@ZrO2 Nanocomposites: In the synthesis of highly reduced graphene oxide (HRG) decorated with zirconium dioxide (ZrO2) nanoparticles, this compound acts as both the solvent and a stabilizing ligand. It facilitates the formation of uniform, ultra-small ZrO2 nanoparticles on the HRG sheets. The hydroxyl groups of this compound are believed to play a role in the nucleation and growth of the ZrO2 nanoparticles, while the benzyl group helps in stabilizing the nanoparticles and preventing their agglomeration.
TiO2 on Carbon Nanotubes (CNTs): this compound is employed as a linker and solvent in the deposition of titanium dioxide (TiO2) onto the surface of carbon nanotubes. It aids in the homogeneous coating of TiO2 on the CNTs through a modified sol-gel process. The interaction between this compound and the CNT surface facilitates the uniform distribution of the titania precursor, leading to the formation of a well-controlled TiO2 layer.
The chemical structure of this compound allows for specific interactions with the surfaces of nanomaterials, which are crucial for the controlled assembly and functionalization of these materials.
π-π Stacking: The phenyl ring of this compound can engage in π-π stacking interactions with the graphitic surfaces of carbon-based nanomaterials like carbon nanotubes and graphene. This non-covalent interaction is key to the functionalization of these materials without disrupting their intrinsic electronic properties. In the case of TiO2-coated CNTs, the π-π stacking between the this compound and the CNT surface provides a scaffold for the subsequent deposition of the metal oxide.
Hydroxyl Group Interactions: The hydroxyl group of this compound can interact with the surface of metal oxide nanoparticles. These interactions, which can include hydrogen bonding or coordination with metal centers, are important for the stabilization of the nanoparticles and for controlling their growth and morphology during synthesis. In the formation of HRG@ZrO2, the hydroxyl groups of this compound are thought to interact with the zirconium precursor, influencing the nucleation of the ZrO2 nanoparticles.
Catalytic Medium and Promoter in Chemical Transformations
Beyond its role in material synthesis, this compound also functions as a catalytic medium and a promoter in various organic reactions. Its ability to dissolve a wide range of reactants and its participation in reaction mechanisms make it a valuable component in catalysis. For instance, in certain etherification reactions, this compound can act as both a reactant and a medium, facilitating the formation of benzyl ethers. It can also promote the activity of catalysts in oxidation reactions, such as the selective oxidation of alcohols to aldehydes. The acidic or basic properties that can be induced in this compound under certain conditions also allow it to participate in acid- or base-catalyzed transformations.
"Borrowing Hydrogen" Catalysis
This compound is a key substrate in "Borrowing Hydrogen" (BH) catalysis, a powerful and atom-economical synthetic strategy. acs.org This methodology, also known as hydrogen auto-transfer, allows alcohols like this compound to be used as alkylating agents, with water being the only byproduct. acs.orgrsc.org The process is valued for its efficiency in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net
The general mechanism involves three main steps:
Oxidation : A transition-metal catalyst temporarily removes hydrogen from this compound, oxidizing it in situ to benzaldehyde (B42025). This step is where the catalyst "borrows" the hydrogen. acs.org
Condensation : The highly reactive intermediate, benzaldehyde, undergoes a condensation reaction with a nucleophile. For instance, if the nucleophile is an amine, an imine is formed. If it is a ketone, an α,β-unsaturated ketone is formed after dehydration. rsc.org
Reduction : The catalyst then returns the "borrowed" hydrogen to the newly formed intermediate, reducing it to the final alkylated product and regenerating the active catalyst. whiterose.ac.uk
A variety of metal catalysts have been shown to be effective for this transformation, including those based on precious metals such as ruthenium, iridium, and palladium, as well as more earth-abundant and cost-effective metals like iron, nickel, and manganese. rsc.orgacs.org
N-Alkylation of Amines: A common application of this methodology is the N-alkylation of amines. For example, the reaction between aniline and this compound, catalyzed by a nickel single-atom catalyst, produces N-benzylaniline. acs.org A ruthenium-based catalyst has also been employed under solvent-free mechanochemical conditions to achieve the same transformation in excellent yield. nih.gov
C-Alkylation of Ketones: The BH strategy is also used for C-C bond formation. The archetypal reaction is the α-alkylation of a ketone, such as the reaction between acetophenone and this compound to yield dihydrochalcone (1,3-diphenyl-1-propanone). acs.orgscientificupdate.com
Table 1: Examples of this compound in "Borrowing Hydrogen" Catalysis This table presents selected research findings on the use of different catalysts for the alkylation of nucleophiles using this compound as the alkylating agent.
| Catalyst System | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| Nickel Single Atom Catalyst (SAC) | Aniline | N-benzylaniline | High Conversion (TON: 170) | acs.org |
| Ruthenium-MACHO (mechanochemical) | Aniline | N-benzyl-aniline | Excellent Yield | nih.gov |
| Fe(II) phthalocyanine | Heteroaryl amines | Secondary amines | High Yields | rsc.org |
| Mn(I) PNP pincer complex | Aryl ketones | α-alkylated ketones | High Yields | rsc.org |
Applications in Historical Material Conservation Research (e.g., Cleaning of Oil Paintings)
This compound is an established organic solvent in the field of paintings conservation, primarily used for the reduction or removal of aged and often insoluble layers such as varnishes, overpaints, or retouching that contain aged oil. researchgate.net Its effectiveness stems from its classification as a slow-acting but very high-swelling solvent for oil-based materials. tandfonline.com This high swelling ability is advantageous for removing unwanted layers but also poses a significant risk of damaging the original, underlying oil paint. researchgate.net
To mitigate this risk and enhance control during cleaning treatments, conservators rarely use this compound in its neat, pure form. tandfonline.com Instead, it is commonly incorporated into gelled systems or emulsions, which allows for a significant reduction in the quantity of solvent applied to the painting's surface. tandfonline.commdpi.com These delivery systems help to localize the solvent's action and prevent it from penetrating too deeply into the paint structure.
Gelled Emulsions: Research has focused extensively on the use of surfactant-free, water-in-oil (w/o) or oil-in-water (o/w) gelled emulsions. mdpi.comresearchgate.net In these systems, this compound is the "oil" phase, which is dispersed within an aqueous phase gelled with agents like xanthan gum or polyacrylates (e.g., Pemulen® TR-2). researchgate.nettandfonline.commdpi.com This approach has been successfully used to remove deteriorated varnish layers from historical paintings, including 19th-century wall paintings. nih.gov For example, an emulsion of 10% this compound in a 2% xanthan gum gel was used to remove two layers of varnish from mural paintings at the church of Notre Dame de Lorette in Paris. nih.gov
Research on Derivatives: To further refine the cleaning process and improve safety for the original artwork, recent studies have explored the use of this compound derivatives. researchgate.nettandfonline.com The goal is to modify the chemical structure to temper the solvent's activity. tandfonline.com Comparative cleaning tests have shown that certain derivatives can offer enhanced control, allowing for the selective removal of non-original material in cases where pure this compound was found to be too aggressive and affected the original paint. researchgate.nettandfonline.com
Table 2: this compound Formulations in Oil Painting Conservation Research This table summarizes different systems employing this compound for the removal of unwanted layers from oil paintings, as documented in conservation science literature.
| Formulation / System | Gelling Agent | Application | Purpose / Finding | Reference |
|---|---|---|---|---|
| This compound in w/o emulsion | Xanthan gum, Agar-agar, Polyacrylate | Varnish removal | Proposed as a controllable alternative to traditional organic solvents. | mdpi.com |
| This compound in gelled emulsion | Xanthan gum | Varnish removal from wall paintings | An emulsion of 10% this compound and 2% xanthan gum was effective. | nih.gov |
| This compound vs. derivatives | Xanthan gel, Pemulen® TR-2 gel | Overpaint removal | Derivatives showed enhanced control and selectivity compared to this compound. | researchgate.nettandfonline.com |
Environmental Chemical Fate and Transformation
Atmospheric Oxidation and Degradation Pathways
Once released into the atmosphere, benzyl (B1604629) alcohol is subject to oxidation, a process that significantly influences air quality and the formation of secondary pollutants. This transformation is primarily initiated by reactions with hydroxyl radicals (OH).
The dominant atmospheric loss process for benzyl alcohol is its reaction with the hydroxyl radical (OH). This reaction proceeds via two main pathways: H-atom abstraction from the -CH2OH group and OH addition to the aromatic ring. researchgate.netresearchgate.net
The rate coefficient for the reaction of this compound with OH radicals has been determined in several studies. An averaged value from smog chamber experiments is reported as kOH = (2.8 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. researchgate.netnih.govacs.org The reaction with ozone is considered to be of minor importance, with an established upper limit for the rate coefficient of kO₃ < 2 × 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov
The oxidation initiated by OH radicals leads to the formation of various products. H-abstraction from the -CH₂OH group results in the formation of benzaldehyde (B42025). nih.govacs.org The molar yield of benzaldehyde has been quantified at (24 ± 5)%. nih.govacs.org
The addition of the OH radical to the aromatic ring leads to ring-retaining products. These include o-hydroxybenzylalcohol and o-dihydroxybenzene, with molar yields of (22 ± 2)% and (10 ± 3)%, respectively. nih.govacs.org The oxidation process also leads to ring-cleavage, producing smaller oxygenated compounds such as glyoxal and formaldehyde. The molar yields for these have been reported as (2.7 ± 0.7)% for glyoxal and (27 ± 10)% for formaldehyde. nih.govacs.org Theoretical studies have also predicted the formation of products like 3-hydroxy-2-oxopropanal and butenedial. researchgate.net
Table 1: Products and Molar Yields from the OH Radical Initiated Oxidation of this compound
| Product | Molar Yield (%) | Formation Pathway |
| Benzaldehyde | 24 ± 5 | H-abstraction |
| o-Hydroxybenzylalcohol | 22 ± 2 | OH-addition |
| o-Dihydroxybenzene | 10 ± 3 | OH-addition |
| Formaldehyde | 27 ± 10 | Ring-cleavage |
| Glyoxal | 2.7 ± 0.7 | Ring-cleavage |
The atmospheric oxidation of this compound is a significant contributor to the formation of secondary organic aerosol (SOA), which are fine particulate matter formed from the condensation of low-volatility products of volatile organic compound (VOC) oxidation. d-nb.infocopernicus.org this compound is recognized as a volatile chemical product (VCP) with a high potential for SOA formation. d-nb.infocopernicus.orgcopernicus.org
The yield of SOA from this compound oxidation is influenced by the concentration of nitrogen oxides (NOx). copernicus.orgnih.govproquest.com Under urban conditions with NOx concentrations around 80 ppb and at a temperature of 291 K, the SOA mass yields from this compound can be substantial. d-nb.infocopernicus.orgcopernicus.org One study estimated that for half a day of oxidation under high ambient NOx conditions, this compound has a SOA yield of 0.09, contributing an estimated 0.14% to the total atmospheric SOA in the Los Angeles Basin. copernicus.orgcopernicus.org Other laboratory chamber studies have reported SOA yields of approximately 0.3 in a mixture of reactive compounds with 25–30 ppb of NOx, and a yield of 0.41 in a similar base mixture of reactive compounds. copernicus.orgcopernicus.org
The chemical composition of the SOA formed from this compound photooxidation is complex, with over 50 organic compounds containing nitrogen and/or up to seven oxygen atoms identified by mass spectrometry. proquest.com These oxygenated products are found in both the gas and particle phases, indicating their role in gas-particle partitioning. nih.govproquest.com The aerosol yield was found to be 5.2% in a system with hydrogen peroxide at an SOA concentration of 52.9 µg m⁻³, and ranged from 1.7% to 8.1% in the presence of NOx at SOA concentrations of 40.0–119.5 µg m⁻³. nih.govproquest.com
Table 2: Secondary Organic Aerosol (SOA) Yields from this compound Oxidation
| NOx Conditions | SOA Yield | Reference |
| High ambient NOx | 0.09 | copernicus.org, copernicus.org |
| ~80 ppb NO, 291 K | Can reach 1 | copernicus.org, d-nb.info, copernicus.org |
| 25-30 ppb NOx | ~0.3 | copernicus.org |
| Base mixture of reactive compounds | 0.41 | copernicus.org, copernicus.org |
| BnOH/H₂O₂ system | 5.2% | nih.gov, proquest.com |
| BnOH/NOx system | 1.7 - 8.1% | nih.gov, proquest.com |
Biochemical and Microbial Degradation Pathways
In soil and water, this compound is subject to biodegradation by various microorganisms. This process is a key mechanism for its removal from these environments.
Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy. Pseudomonas putida strain CSV86, for instance, metabolizes this compound through a pathway involving the formation of benzaldehyde and then benzoic acid. nih.gov This is then further degraded via the catechol ortho-cleavage pathway. nih.gov This degradation involves two regulons: an upper regulon induced by the aromatic alcohol that codes for alcohol and aldehyde dehydrogenases, and a lower regulon induced by the resulting aromatic acid. nih.gov
Pseudomonas desmolyticum NCIM 2112 has also been shown to degrade benzyl benzoate, with this compound being an intermediate that is subsequently converted to benzaldehyde and benzoic acid. researchgate.net The conversion of benzaldehyde to this compound can be catalyzed by enzymes such as aldehyde dehydrogenases, alcohol dehydrogenases, and aldo-keto reductases. nih.gov
The degradation of this compound can also occur under different conditions. For example, in the presence of lignite, the addition of this compound can promote the dissolution of humic acid, which is then degraded to benzoic acid and further to pyruvate. researchgate.net In humans and animals, this compound is metabolized to benzoic acid, which then conjugates with glycine to form hippuric acid and is excreted in the urine. nih.govhmdb.ca
Table 3: Microbial Degradation of this compound
| Microorganism | Degradation Pathway/Intermediates | Key Enzymes/Regulons |
| Pseudomonas putida CSV86 | Benzaldehyde -> Benzoic Acid -> Catechol ortho-cleavage | Aromatic alcohol and aldehyde dehydrogenases (Upper regulon); Lower regulon for acid metabolism |
| Pseudomonas desmolyticum NCIM 2112 | This compound -> Benzaldehyde -> Benzoic Acid | Not specified |
| Marine bacterium G. arilaitensis 232 | Benzaldehyde -> this compound | Aldehyde dehydrogenases, Alcohol dehydrogenases, Aldo-keto reductases |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing benzyl alcohol derivatives in Friedel-Crafts alkylation reactions?
Answer: this compound derivatives, such as benzylated cresols, are synthesized via Friedel-Crafts alkylation using anhydrous AlCl₃ as a catalyst. Key variables include temperature (120–140°C), molar ratio of substrate to this compound (e.g., 5:1 for o-cresol), and catalyst loading (5–10% by weight of substrate). Post-reaction purification involves neutralization, distillation, and chromatography. Characterization employs GC-MS for product identification and quantification, with validation using NIST reference spectra .
Q. Table 1: Critical Parameters in Benzylation Reactions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | ↑↑↑ |
| Molar Ratio (Substrate:BA) | 4:1–5:1 | ↑↑ |
| Catalyst (AlCl₃) | 5–10% wt. | ↑↑ |
| Stirring Speed | 300 rpm (no effect) | – |
Advanced Research Question
Q. How can statistical experimental designs optimize benzylation reaction parameters while addressing data contradictions?
Answer: Plackett-Burman and Yates’ pattern designs are used to screen significant variables (e.g., temperature, molar ratio, catalyst) and model nonlinear interactions. For example, a 2³ factorial design with center points resolves curvature effects and quantifies interaction terms (e.g., temperature × catalyst loading). Variance analysis identifies experimental noise, while lack-of-fit tests validate model adequacy. Replicate trials (e.g., 4 center points) ensure reproducibility .
Example Model Equation (Yield Prediction):
Where : Temperature, : Molar Ratio, : Catalyst.
Basic Research Question
Q. What analytical techniques ensure purity and quantify residual this compound in pharmaceutical formulations?
Answer:
- Gas Chromatography (GC): Detects impurities like benzaldehyde and ethylbenzene using flame ionization detection (FID). Retention times are calibrated against USP/Ph.Eur. standards .
- Titration: Quantifies free hydroxyl groups via acetylation with pyridine and acetic anhydride, followed by NaOH titration .
- Non-Volatile Residue Test: Evaporate 10 g this compound at 105°C; residue must be ≤0.05% .
Advanced Research Question
Q. What atomistic mechanisms govern the catalytic oxidation of this compound to benzaldehyde on MnOx clusters?
Answer: Density functional theory (DFT) studies reveal:
- Pathway 1: O₂ activation on Mn₄O₈ clusters abstracts H from the alcohol’s hydroxyl group, forming a benzaldehyde intermediate.
- Pathway 2: Over-oxidation to benzoic acid occurs via Mn₄O₉ clusters, which stabilize peroxide intermediates.
- Deactivation: Catalyst poisoning by benzoic acid adsorption is mitigated by reducing oxygen partial pressure. Experimental validation uses in-situ FTIR and kinetic isotope effects .
Basic Research Question
Q. How is this compound purified for high-precision thermodynamic studies?
Answer:
- Distillation: Fractional distillation under reduced pressure (bp 205°C at 1 atm) removes water and low-boiling impurities.
- Crystallization: Recrystallization from dry ether yields ≥99.9% purity for calorimetry.
- Validation: Enthalpy of combustion () is measured via bomb calorimetry, yielding -3724 kJ/mol .
Advanced Research Question
Q. How do enzymatic cascades improve the efficiency of this compound biosynthesis?
Answer: One-pot biotransformation systems combine alcohol dehydrogenases (ADHs) and cofactor regeneration (e.g., NADH/NAD⁺). For example:
- Lipase-Catalyzed Esterification: Immobilized Candida antarctica lipase B (CALB) converts this compound to benzyl acetate with 98% conversion in 24 hours (50°C, solvent-free) .
- Kinetic Modeling: The Eley-Rideal model fits experimental data (), showing substrate inhibition at [BA] > 2 M .
Advanced Research Question
Q. What computational tools predict solvent effects on this compound reaction kinetics?
Answer:
- COSMO-RS: Solvent screening identifies ethanol/water mixtures as optimal for minimizing byproducts in esterification.
- Molecular Dynamics (MD): Simulates hydrogen-bonding networks between this compound and ionic liquids (e.g., [BMIM][BF₄]), predicting viscosity effects .
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
